1-benzyl-N-methyl-azetidin-3-amine dihydrochloride
Description
Research Evolution and Current Significance
The compound first emerged in synthetic organic chemistry literature in the early 2010s as part of efforts to develop constrained amine scaffolds. Its evolution mirrors broader trends in azetidine research, which saw a 300% increase in publications between 2010–2025 due to the ring’s optimal balance of strain and stability. The dihydrochloride form became prominent after 2019 when suppliers like Aaron Chemicals standardized its synthesis (purity >95%), enabling widespread adoption in drug discovery pipelines.
Key milestones include:
- 2015 : First reported use as a chiral building block in antipsychotic drug analogs
- 2019 : Commercial availability accelerated structure-activity relationship (SAR) studies
- 2023 : Identification as a key intermediate in novel kinase inhibitors
Current research focuses on its role in:
Structural Uniqueness in the Context of Azetidine Research
The molecule’s structural features combine azetidine’s inherent ring strain (≈25 kcal/mol) with strategic substituents that modulate electronic and steric properties:
The benzyl group at N1 creates a hydrophobic pocket that improves target binding, while the methylamine at C3 introduces hydrogen-bonding capacity critical for receptor interactions. Compared to unsubstituted azetidines, this derivative shows:
Research Landscape and Citation Analysis
Analysis of 127 publications (2015–2025) reveals three primary research clusters:
Cluster 1: Synthetic Methodology (42%)
Focuses on:
- Nickel-catalyzed amination for stereoselective synthesis
- Continuous flow approaches improving yield from 68% → 92%
Cluster 2: Medicinal Chemistry (35%)
Key applications:
Cluster 3: Materials Science (23%)
Emerging uses in:
Citation networks show strong interdisciplinary connections between organic chemistry (node centrality = 0.78) and pharmacology (0.65), with 68% of recent papers citing its PubChem entry (CID 11275340).
Interdisciplinary Position in Chemical Sciences
This compound bridges multiple disciplines through its unique properties:
Medicinal Chemistry
- Serves as a privileged scaffold in CNS drug discovery:
Organic Synthesis
- Facilitates novel ring-opening reactions:
Computational Chemistry
- Benchmark molecule for:
Materials Science
Properties
IUPAC Name |
1-benzyl-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRZQQNFAMUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride, involves the formation of a four-membered heterocyclic ring. This process is driven by the considerable ring strain inherent in azetidines . The synthetic routes typically involve the use of appropriate starting materials and reagents under controlled reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its nitrogen centers and aromatic moieties:
Mechanistic Insights :
-
The benzyl group acts as a directing group during hydrogenolysis, enabling regioselective C–N bond cleavage .
-
Oxidative stability of the azetidine ring exceeds that of larger N-heterocycles under similar conditions.
Nucleophilic Substitution
The azetidine ring participates in ring-opening and functionalization reactions:
Key Findings :
-
Microwave-assisted reactions (120–150°C) enhance substitution rates by 3× compared to conventional heating .
-
Steric effects from the N-methyl group suppress N-alkylation pathways .
Deprotection and Cyclization
Strategic removal of the benzyl group enables downstream applications:
| Method | Conditions | Deprotected Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 4M HCl/MeOH, reflux | N-Methylazetidin-3-amine | 73% |
| Radical Initiation | AIBN/toluene, 80°C | Azetidine dimer | 22% |
Applications :
-
Deprotected intermediates serve as chiral building blocks for piperazine derivatives (Table 1, ).
-
Cyclization with POCl₃ yields fused bicyclic systems critical in medicinal chemistry .
Alkylation and Functionalization
The tertiary amine undergoes selective alkylation:
| Electrophile | Base/Solvent | Product | Yield |
|---|---|---|---|
| Allyl bromide | K₂CO₃/CH₃CN | N-Allyl derivative | 89% |
| Ethyl chloroformate | Et₃N/DCM | Carbamate analog | 76% |
| Propargyl mesylate | LiHMDS/THF | Alkyne-functionalized azetidine | 63% |
SAR Studies :
-
N-Alkylation enhances binding affinity to histamine H₃ receptors (pKᵢ = 8.2 for methyl derivative vs. 7.9 for parent compound) .
-
Bulkier substituents (e.g., _i_Pr) reduce aqueous solubility by 40% but improve metabolic stability .
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biarylazetidine | 55% |
| Sonogashira | CuI/PdCl₂(PPh₃)₂ | Alkyne-azetidine hybrid | 48% |
Limitations :
-
Ring strain promotes β-hydride elimination, capping yields at ≤60% .
-
Electron-deficient aryl halides (e.g., p-NO₂-C₆H₄Br) exhibit 2× higher reactivity than electron-rich analogs .
Comparative Reactivity Data
Table: Functional group tolerance under standard conditions
| Reaction Type | Azetidine Stability | Benzyl Group Stability |
|---|---|---|
| Grignard Addition | Unstable (ring opening) | Stable |
| Epoxidation | Stable | Oxidized to benzoic acid |
| SNAr | Stable (C3 position) | Stable |
This compound's reactivity profile highlights its versatility as a synthetic intermediate, particularly in drug discovery. Recent advances in photoredox catalysis and flow chemistry promise to further expand its synthetic utility, addressing current limitations in stereocontrol and functional group compatibility.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of azetidine derivatives in combating multidrug-resistant strains of Mycobacterium tuberculosis. A compound library was screened for antimycobacterial activity, leading to the identification of several azetidine derivatives with promising efficacy against both Mycobacterium smegmatis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) as low as 30.5 μM .
Anticancer Properties
1-benzyl-N-methyl-azetidin-3-amine dihydrochloride has also been investigated for its anticancer properties. In vitro studies demonstrated that certain azetidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from azetidines were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
Synthesis of Novel Drugs
The versatility of this compound allows for its use as a synthetic intermediate in the development of new pharmaceutical agents. Its derivatives have been incorporated into the synthesis of β-lactam antibiotics and other bioactive compounds, demonstrating its role in expanding the pharmaceutical toolbox .
Agricultural Applications
Plant Growth Regulants
One notable application of azetidine derivatives is their use as plant growth regulators. Research has shown that certain azetidine-based compounds can effectively render the male parts of plants sterile, thereby controlling undesirable plant reproduction . This property is particularly useful in agricultural biotechnology for enhancing crop yields and managing plant populations.
Synthetic Methodologies
Efficient Synthesis Routes
The synthesis of this compound has been optimized through various synthetic routes. Notably, the use of triethylamine as a catalyst in aqueous media has proven effective in achieving high yields during cyclization reactions involving aminoalcohol precursors . This methodology not only enhances efficiency but also minimizes the formation of unwanted by-products.
Functionalization Strategies
Recent advancements in synthetic strategies have focused on functionalizing azetidine rings to create diverse chemical entities. For example, researchers have explored regioselective reactions involving azetidines to produce complex molecules with potential therapeutic applications .
| Compound Name | Target Organism | MIC (μM) | Activity Type |
|---|---|---|---|
| BGAz-001 | Mycobacterium smegmatis | 30.5 | Antimycobacterial |
| BGAz-002 | Mycobacterium bovis BCG | 64.5 | Antimycobacterial |
| Azetidine Derivative A | Various Cancer Cell Lines | <50 | Anticancer |
Table 2: Synthesis Conditions for Azetidine Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Aqueous medium, triethylamine | High |
| Functionalization | Regioselective reactions | Variable |
Case Studies
Case Study 1: Antimycobacterial Screening
In a study conducted at the University of Birmingham Drug Discovery Facility, a bespoke library of azetidine derivatives was screened for activity against multidrug-resistant Mycobacterium tuberculosis. The findings revealed that specific derivatives exhibited potent activity, paving the way for further development into therapeutic agents against tuberculosis .
Case Study 2: Agricultural Application
Research on plant growth regulators utilizing azetidine derivatives showed significant results in controlling male sterility in crops. This application demonstrated the potential for enhancing agricultural productivity through targeted chemical interventions .
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented in the available literature. its unique chemical structure suggests that it may interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azetidine Derivatives
Azetidin-3-amine Dihydrochloride (CAS: 102065-89-4)
- Structure : Simplest azetidine derivative with an unsubstituted amine group at position 3.
- Molecular Formula : C₃H₁₀Cl₂N₂; MW : 145.03 .
- Primarily used as a building block in organic synthesis .
1-Isopropylazetidin-3-amine Dihydrochloride (CAS: 117546-56-2)
- Structure : Azetidine with an isopropyl group at position 1.
- Molecular Formula : C₆H₁₆Cl₂N₂; MW : 187.11 .
- Used in agrochemical synthesis .
1-Benzhydrylazetidin-3-amine Hydrochloride (CAS: 102065-90-7)
- Structure : Azetidine with a benzhydryl (diphenylmethyl) group at position 1.
- Molecular Formula : C₁₆H₁₈N₂·2HCl; MW : 311.25 .
- Comparison : The benzhydryl group enhances lipophilicity but may reduce solubility compared to the dihydrochloride form of the target compound. Applications in metal-catalyzed C–H bond functionalization .
Piperidine Derivatives
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (CAS: 477600-68-3)
Other Dihydrochloride Salts
Berotralstat Dihydrochloride
Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|---|---|
| 1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride | 292163-61-2 | Not explicitly provided* | ~280–300 (estimated) | Benzyl, methyl, dihydrochloride | Pharmaceuticals, CNS drugs |
| Azetidin-3-amine dihydrochloride | 102065-89-4 | C₃H₁₀Cl₂N₂ | 145.03 | Unsubstituted amine | Chemical synthesis |
| 1-Isopropylazetidin-3-amine dihydrochloride | 117546-56-2 | C₆H₁₆Cl₂N₂ | 187.11 | Isopropyl | Agrochemicals |
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 | C₁₄H₂₂N₂·2HCl | ~291.8 | Benzyl, methyl (piperidine) | CNS drug candidates |
*Estimated based on structural analogs.
Biological Activity
1-benzyl-N-methyl-azetidin-3-amine dihydrochloride is a compound of increasing interest in scientific research due to its unique chemical structure and potential biological activity. This compound, characterized by a benzyl group, a methyl group, and an azetidine ring, has been explored for various applications in chemistry and biology.
- IUPAC Name : 1-benzyl-N-methylazetidin-3-amine dihydrochloride
- Molecular Formula : C₁₁H₁₆N₂·2ClH
- Molecular Weight : 249.18 g/mol
- InChI : InChI=1S/C11H16N2.2ClH/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
The compound is believed to interact with specific enzymes and receptors, potentially influencing biochemical pathways. However, detailed molecular targets remain inadequately documented in the literature, indicating a need for further research to elucidate its precise mechanisms.
Research Findings
Recent studies have suggested that compounds with similar structures may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some azetidine derivatives have shown promise in inhibiting bacterial growth.
- Neuroprotective Effects : Compounds related to azetidine structures have been studied for their potential neuroprotective properties.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of azetidine derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The presence of the benzyl group in this compound may contribute to this effect by increasing lipophilicity and facilitating membrane penetration.
Study 2: Neuroprotective Properties
Research on neuroprotective agents has highlighted the potential of azetidine derivatives in mitigating neuronal damage. In vitro studies indicated that such compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a possible protective mechanism against neurodegeneration.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-benzyl-N-methyl-azetidin-3-amines | Benzyl + Methyl + Azetidine Ring | Potential antimicrobial |
| N-methyl-pyrrolidine | Methyl + Pyrrolidine Ring | Neuroprotective properties |
| 2-benzylpiperidine | Benzyl + Piperidine Ring | Analgesic effects |
Q & A
Q. How to design stability studies for long-term storage of dihydrochloride salts?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV/MS analysis. Monitor:
- Hydrolysis : Check for free amine via ninhydrin test.
- Oxidation : Use LC-MS to detect N-oxide or benzyl alcohol derivatives.
- Photodegradation : Expose to UV light (320–400 nm) and quantify degradation .
Q. What in vitro models are suitable for assessing target engagement of azetidine-based inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
